molecular formula C18H20IN3S B2713702 1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1052413-09-8

1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No. B2713702
M. Wt: 437.34
InChI Key: KFADHNDERBTUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The carbamimidothioate group suggests the presence of sulfur and nitrogen atoms, which could contribute to its reactivity and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of an indole ring system, substituted at the 3-position with a carbamimidothioate group. The 2,5-dimethylbenzyl group would be attached to the nitrogen of the indole .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring and the carbamimidothioate group. The indole could potentially undergo electrophilic substitution reactions, while the carbamimidothioate group might be susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the presence and position of the various functional groups .

Scientific Research Applications

Oligomerization of Indole Derivatives

Research on indole-3-carbinol, a compound related to indole derivatives, indicates its oligomerization in acidic media, producing a mixture of biologically active substances. This process highlights the potential of indole derivatives in studying carcinogenesis modulation and the synthesis of complex organic structures (Grose & Bjeldanes, 1992).

Applications in Organic Electronics

A study on the synthesis and application of violet emitters for organic light-emitting diodes (OLEDs) using indole derivatives demonstrates the role of these compounds in developing narrow-band, high-efficiency OLED materials. This suggests potential applications in designing and improving electronic and photonic devices (Patil, Lim, & Lee, 2021).

Advancements in Synthetic Chemistry

The hydroamination of indole derivatives to produce amino derivatives highlights the utility of these compounds in synthetic organic chemistry, offering pathways to new classes of chemicals with varied biological activities (Sobenina et al., 2010).

Photovoltaic Applications

Indole derivatives have been explored for their photophysical and electrochemical properties in the context of dye-sensitized solar cells, indicating their potential in renewable energy technologies. Such studies open avenues for the use of indole derivatives in improving the efficiency and performance of solar energy devices (Wu et al., 2009).

Safety And Hazards

Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The study of indole derivatives is a rich field with many potential applications in pharmaceuticals and materials science . Future research could explore the synthesis, characterization, and potential applications of this specific compound.

properties

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S.HI/c1-12-7-8-13(2)14(9-12)10-21-11-17(22-18(19)20)15-5-3-4-6-16(15)21;/h3-9,11H,10H2,1-2H3,(H3,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFADHNDERBTUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide

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